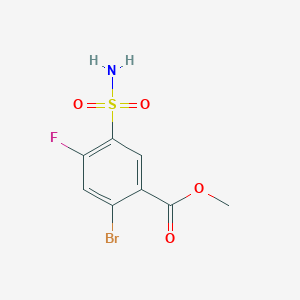

Methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate

Vue d'ensemble

Description

Methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate: is a chemical compound with the molecular formula C8H7BrFNO4S and a molecular weight of 312.11 g/mol . This compound is characterized by the presence of a bromo, fluoro, and sulfamoyl group attached to a benzoic acid ester.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 2-bromo-4-fluorobenzoic acid as the starting material.

Esterification: The carboxylic acid group is converted to its methyl ester using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like triethylamine .

Sulfamoylation: The resulting methyl ester is then treated with sulfamating agents like sulfuryl chloride in the presence of a base to introduce the sulfamoyl group.

Industrial Production Methods:

Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure purity and yield.

Purification: The final product is purified using techniques such as recrystallization or column chromatography .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be performed to reduce the bromo and fluoro groups.

Substitution: Substitution reactions can occur at the bromo and fluoro positions, often using nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like chromium(VI) oxide or potassium permanganate .

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride .

Substitution: Nucleophiles like ammonia or alkyl halides .

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives.

Reduction Products: Reduced forms of the compound.

Substitution Products: Substituted derivatives at the bromo and fluoro positions.

Applications De Recherche Scientifique

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a probe in biological studies to understand the behavior of sulfamoyl groups in biological systems. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The sulfamoyl group is particularly important in these interactions, as it can form hydrogen bonds and other non-covalent interactions with biological molecules.

Comparaison Avec Des Composés Similaires

Methyl 2-bromo-5-fluorobenzoate

Methyl 2-bromo-4-fluorobenzoate

Methyl 2-fluoro-4-bromobenzoate

Uniqueness: Methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate is unique due to the presence of the sulfamoyl group, which imparts different chemical and biological properties compared to its similar counterparts.

Activité Biologique

Methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Bromine and Fluorine Substituents : These halogen atoms enhance the compound's reactivity and biological interactions.

- Sulfamoyl Group : This functional group is known for its role in enzyme inhibition, particularly in carbonic anhydrases (CAs), which are crucial for various physiological processes.

The molecular formula of the compound is , with a molecular weight of approximately 305.12 g/mol.

Enzyme Inhibition

Recent studies have identified this compound as a selective inhibitor of carbonic anhydrase IX (CAIX), an enzyme often overexpressed in tumors. The binding affinity of this compound to CAIX has been reported to be exceptionally high, with a dissociation constant () of 0.12 nM, indicating strong potential for anticancer applications .

Table 1: Binding Affinities of this compound to Carbonic Anhydrase Isozymes

| Isozyme | Binding Affinity ( in nM) |

|---|---|

| CAIX | 0.12 |

| CAI | 9200 |

| CAII | 6700 |

This selectivity is critical as it minimizes off-target effects, making it a promising candidate for targeted cancer therapies.

The mechanism through which this compound exerts its biological effects involves:

- Hydrogen Bonding : The compound can form hydrogen bonds with active site residues in CAIX, stabilizing the inhibitor-enzyme complex.

- Halogen Bonding : The presence of bromine and fluorine allows for additional interactions that can enhance binding affinity and specificity .

Case Studies and Research Findings

- Anticancer Studies : In vitro studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties by inhibiting CAIX activity, leading to reduced tumor growth in xenograft models .

- Selectivity Profiles : Comparative studies show that this compound has over 100-fold selectivity for CAIX over other carbonic anhydrase isozymes, which is crucial for minimizing side effects during treatment .

- Structural Analysis : X-ray crystallography has provided insights into the binding interactions between the compound and CAIX, revealing key structural features that contribute to its high affinity and selectivity .

Propriétés

IUPAC Name |

methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO4S/c1-15-8(12)4-2-7(16(11,13)14)6(10)3-5(4)9/h2-3H,1H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREZQBBEYJUJDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Br)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.